Vamagloxistat sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2667602-26-6 |
|---|---|
Molecular Formula |
C19H14F2N3NaO3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
sodium 4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylate |
InChI |
InChI=1S/C19H15F2N3O3.Na/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17;/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24);/q;+1/p-1 |
InChI Key |
MUPHWGTXRLARDS-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Vamagloxistat (BBP-711): A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamagloxistat, also known as BBP-711, is an investigational, orally available small molecule inhibitor of glycolate (B3277807) oxidase (GO).[1][2] Developed by BridgeBio Pharma, this therapeutic agent is designed to address conditions of excess oxalate (B1200264), such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation, by reducing the hepatic production of oxalate.[1][2] Preclinical and Phase 1 clinical data indicate that Vamagloxistat is a potent inhibitor of its target, demonstrating a favorable safety profile and pharmacokinetic properties supportive of once-daily dosing.[1][2] This guide provides a comprehensive overview of the technical details surrounding Vamagloxistat, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant biological pathways.
Introduction to Hyperoxaluria and the Role of Glycolate Oxidase
Hyperoxaluria is a metabolic disorder characterized by the excessive urinary excretion of oxalate.[1] This condition can lead to the formation of calcium oxalate crystals, resulting in recurrent nephrolithiasis (kidney stones), nephrocalcinosis, and progressive chronic kidney disease.[1][3] Primary hyperoxalurias are a group of rare genetic disorders stemming from enzymatic defects in the glyoxylate (B1226380) metabolism pathway, with PH1 being the most common and severe form.[4][5]
Glycolate oxidase (GO), encoded by the HAO1 gene in humans, is a key peroxisomal enzyme in the liver.[6] It catalyzes the oxidation of glycolate to glyoxylate.[7] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase (LDH).[5] By inhibiting GO, the production of glyoxylate from glycolate is blocked, thereby reducing the substrate available for oxalate synthesis.[4] This substrate reduction therapy approach is the therapeutic rationale for Vamagloxistat.
Mechanism of Action of Vamagloxistat
Vamagloxistat is a potent and specific inhibitor of glycolate oxidase. By blocking this enzyme, Vamagloxistat prevents the conversion of glycolate to glyoxylate, a direct precursor of oxalate. This leads to an accumulation of the substrate, glycolate, which is highly soluble and can be safely excreted, while reducing the overproduction of harmful oxalate.
Quantitative Data
The following tables summarize the key quantitative data for Vamagloxistat (BBP-711) from preclinical and Phase 1 clinical studies.
Table 1: Preclinical In Vitro Potency and Selectivity
| Parameter | Species/System | Value | Reference |
| IC50 (GO Inhibition) | Human | 15.4 nM | [8] |
| Rat | 22.4 nM | [8] | |
| Mouse | 149 nM | [8] | |
| KD (Binding to hGO1) | Human | 6.31 nM | [8] |
| IC50 (Oxalate Production) | Agxt-/- Hepatocytes (24h) | 24.2 nM | [8] |
| Agxt-/- Hepatocytes (48h) | 42.9 nM | [8] | |
| Off-Target Activity | D-amino acid oxidase, etc. | <10% inhibition at 10 µM | [8] |
Table 2: Phase 1 Pharmacokinetics in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Max. Plasma Conc. (Tmax) | ~2.5 hours | [2] |
| Terminal Elimination Half-life (t1/2) | ~26-28 hours | [1][2] |
| Dosing Regimen Support | Once-daily | [2] |
Table 3: Phase 1 Pharmacodynamics in Healthy Volunteers
| Parameter | Observation | Reference |
| Target Engagement | Dose-dependent increases in plasma glycolate | [1] |
| Maximal Plasma Glycolate | 10-15 fold increase above baseline | [2] |
| Predicted GO Inhibition | >95% sustained inhibition | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of Vamagloxistat are proprietary. However, the following sections describe standard and representative methodologies for the key assays used in its development.
Glycolate Oxidase Inhibition Assay (Enzymatic)
This type of assay is used to determine the IC50 of an inhibitor against purified GO enzyme. A common method is a continuous spectrophotometric rate determination.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide (H2O2).[9] The H2O2 generated can be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.[9]
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01% Triton X-100.[10]
-
Enzyme Solution: Purified recombinant human glycolate oxidase (hHAO1) at a working concentration (e.g., 30 nM).[10]
-
Substrate Solution: Sodium glycolate at a concentration near the Km (e.g., 30 µM).[10]
-
Detection Reagents: Amplex® Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL).[10]
-
Inhibitor Solution: Vamagloxistat serially diluted to various concentrations.
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the enzyme solution into each well.
-
Add 5 µL of the inhibitor solution (or vehicle control) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and detection reagents.
-
Monitor the increase in fluorescence (or absorbance, depending on the chromogen) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Oxalate Production Assay
This assay measures the ability of an inhibitor to reduce oxalate production in a relevant cell model, such as primary hepatocytes from a PH1 mouse model (Agxt−/−).[8]
Principle: Hepatocytes are treated with the inhibitor, and the concentration of oxalate in the cell culture medium is measured after a specific incubation period. This provides a measure of in vitro efficacy.
Representative Protocol:
-
Cell Culture:
-
Isolate and culture primary hepatocytes from Agxt−/− mice according to standard protocols.
-
Seed the hepatocytes in collagen-coated plates and allow them to attach.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of Vamagloxistat in the cell culture medium.
-
Replace the medium in the hepatocyte wells with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for a specified duration (e.g., 24 or 48 hours).[8]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit or by methods such as HPLC or mass spectrometry.
-
-
Data Analysis:
-
Normalize oxalate production to a measure of cell viability (e.g., protein concentration).
-
Calculate the IC50 for the inhibition of oxalate production as described for the enzymatic assay.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding of an inhibitor to its target protein, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]
Principle: The target protein (hGO1) is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
Representative Protocol:
-
Chip Preparation:
-
Immobilize purified hGO1 onto a sensor chip (e.g., a Ni-NTA chip via a C-terminal His6-tag) to a target density.[10]
-
-
Binding Analysis:
-
Prepare a serial dilution of Vamagloxistat in a suitable running buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl, 0.05% TWEEN20, 0.5 mM TCEP, 5% DMSO).[10]
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase as the buffer flows over the chip after the injection.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Clinical Development Workflow
The clinical development of Vamagloxistat (BBP-711) follows a structured path to evaluate its safety, pharmacokinetics, and efficacy.
The Phase 1 first-in-human study was a randomized, double-blind, placebo-controlled trial in healthy adult volunteers. It consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1] This design allowed for a thorough evaluation of the safety, tolerability, pharmacokinetics, and pharmacodynamics of Vamagloxistat, establishing the foundation for later-stage trials in patient populations.[1] Based on the positive outcomes, a pivotal Phase 2/3 study in PH1 patients and a Phase 2 study in recurrent kidney stone formers are planned.[2]
Conclusion
Vamagloxistat (BBP-711) is a promising, potent, and orally administered inhibitor of glycolate oxidase with the potential to be a best-in-class therapy for primary hyperoxaluria type 1 and other conditions of oxalate overproduction. The preclinical data demonstrate high potency and selectivity, and the Phase 1 clinical trial has established an acceptable safety profile and confirmed target engagement with pharmacokinetics suitable for once-daily dosing. The ongoing and planned clinical development will be crucial in determining its efficacy and role in managing these debilitating conditions. This technical guide provides a core understanding of Vamagloxistat for professionals engaged in the research and development of novel therapeutics.
References
- 1. urosource.uroweb.org [urosource.uroweb.org]
- 2. bridgebio.com [bridgebio.com]
- 3. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
- 10. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
Unveiling the Preclinical Pharmacokinetic Profile of Vamagloxistat Sodium (BBP-711): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium, also known as BBP-711, is an investigational small molecule inhibitor of glycolate (B3277807) oxidase (GO) being developed for the treatment of primary hyperoxaluria type 1 (PH1) and recurrent nephrolithiasis.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data from in vivo models and outlining the experimental methodologies employed. The information presented is crucial for understanding the drug's disposition and its potential for clinical translation.
Mechanism of Action: Targeting Oxalate (B1200264) Production
This compound exerts its therapeutic effect by inhibiting glycolate oxidase, a key enzyme in the metabolic pathway responsible for the production of oxalate. In conditions like PH1, excessive oxalate production leads to the formation of calcium oxalate crystals, resulting in kidney stones, nephrocalcinosis, and potential renal failure. By blocking GO, this compound aims to reduce the oxalate burden.
Preclinical Pharmacokinetics and Efficacy
Preclinical studies in a rodent model of primary hyperoxaluria type 1 (Agxt-/- mice) have demonstrated the in vivo efficacy and provided initial pharmacokinetic insights for this compound.
In Vivo Efficacy in Agxt-/- Mice
Oral administration of this compound in Agxt-/- mice resulted in a significant, dose-dependent reduction in urinary oxalate excretion. A maximum reduction of 60% was achieved at a dose of 7 mg/kg administered for 5 days.[1] This reduction in urinary oxalate correlated with a maximum inhibition of GO activity exceeding 88%.[1] Notably, higher doses did not lead to a greater reduction in urinary oxalate, suggesting a plateau in the dose-response relationship.[1][2]
Plasma and Tissue Exposure
Pharmacokinetic analyses in these preclinical models revealed that liver exposures (AUC0-24hr) of this compound were higher than plasma exposures at all tested doses.[1][2] This is a significant finding, as the liver is the primary site of oxalate overproduction in PH1, suggesting that the drug effectively reaches its target organ.
| Parameter | Species | Dose | Observation | Reference |
| Urinary Oxalate Reduction | Agxt-/- Mice | 7 mg/kg (oral, 5 days) | Maximum reduction of 60% | [1][2] |
| Glycolate Oxidase Inhibition | Agxt-/- Mice | 7 mg/kg (oral, 5 days) | >88% inhibition | [1][2] |
| Tissue Distribution | Agxt-/- Mice | Not specified | Liver exposures (AUC0-24hr) > Plasma exposures | [1][2] |
Table 1: Summary of Preclinical In Vivo Data for this compound (BBP-711)
Insights from Early Clinical Development
While this guide focuses on preclinical data, results from a Phase 1 study in healthy adult volunteers provide valuable context for the pharmacokinetic profile of this compound and support the preclinical findings. In humans, the drug was rapidly absorbed with a time to maximum concentration (Tmax) of approximately 2.5 hours and an elimination half-life of roughly 26 hours, which is supportive of a once-daily dosing regimen.[3]
Experimental Protocols
The following section details the methodologies used in the key preclinical experiments.
In Vivo Efficacy and Pharmacokinetic Study in Agxt-/- Mice
Objective: To assess the in vivo efficacy of this compound on urinary oxalate excretion and to investigate its plasma and liver concentrations.
Animal Model: Agxt-/- mice, a rodent model of primary hyperoxaluria type 1.[1]
Dosing: this compound was administered by oral gavage at various doses. For the efficacy endpoint, a dose of 7 mg/kg was administered for 5 consecutive days.[1]
Sample Collection and Analysis:
-
Urine: Urine samples were collected to measure oxalate levels.
-
Plasma and Liver: Plasma and liver samples were collected to determine the concentrations of this compound.[1]
Enzyme Activity Assay:
-
Glycolate oxidase (GO) activity was assessed to determine the extent of target engagement.[1] An ex vivo assay was also utilized to measure GO engagement.[1][2]
Conclusion
The preclinical data for this compound (BBP-711) in a relevant animal model of primary hyperoxaluria type 1 demonstrate its potential as a therapeutic agent. The compound effectively reduces urinary oxalate through potent inhibition of its target, glycolate oxidase. Pharmacokinetic studies indicate favorable distribution to the liver, the primary site of action. These promising preclinical findings, further supported by the pharmacokinetic profile observed in early clinical trials, provide a strong rationale for the continued development of this compound for the treatment of hyperoxaluria-related conditions.
References
Vamagloxistat Sodium: An In-Depth Technical Guide on the Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO). Developed by BridgeBio Pharma and its affiliate Cantero Therapeutics, Vamagloxistat is designed to treat conditions characterized by excess oxalate (B1200264) production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation. By inhibiting GO, Vamagloxistat aims to reduce the metabolic production of oxalate, a key contributor to the pathophysiology of these diseases. This technical guide provides a comprehensive overview of the currently available safety and toxicology profile of Vamagloxistat, drawing from preclinical rationale and clinical trial data.
Mechanism of Action
Vamagloxistat targets and inhibits glycolate oxidase, a peroxisomal enzyme primarily active in the liver. GO catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate. In individuals with PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate. By blocking the initial step in this pathway, Vamagloxistat reduces the substrate available for oxalate synthesis. The intended therapeutic effect is a significant reduction in urinary and plasma oxalate levels, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and renal failure.[1][2] The inhibition of glycolate oxidase is supported by the observation of dose-dependent increases in plasma and urine glycolate concentrations following Vamagloxistat administration.
Below is a diagram illustrating the mechanism of action of Vamagloxistat.
References
Vamagloxistat Sodium: A Deep Dive into its Cellular Targeting of Glycolate Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO). This enzyme plays a pivotal role in the metabolic pathway that leads to the production of oxalate (B1200264). In certain pathological conditions, such as primary hyperoxaluria type 1 (PH1) and for individuals who are recurrent kidney stone formers, the overproduction of oxalate can lead to severe and chronic health issues, including nephrolithiasis and progressive kidney damage. This compound is being developed as a therapeutic agent to mitigate the excessive production of oxalate by directly targeting and inhibiting glycolate oxidase. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and processes.
Cellular Target: Glycolate Oxidase (GO)
The primary and intended cellular target of this compound is Glycolate Oxidase (GO) , an FMN-dependent enzyme encoded by the HAO1 gene.[1][2] GO is a key enzyme in the photorespiration pathway in plants and in the metabolism of glycolate in animals. In humans, it is primarily located in the peroxisomes of liver cells (hepatocytes). The enzyme catalyzes the oxidation of glycolate to glyoxylate (B1226380), which can then be further metabolized to oxalate. By inhibiting GO, this compound aims to reduce the substrate available for oxalate synthesis, thereby lowering urinary oxalate levels.
Mechanism of Action
This compound acts as a potent inhibitor of glycolate oxidase.[2][3][4] Its mechanism of action involves binding to the active site of the GO enzyme, preventing it from catalyzing the conversion of glycolate to glyoxylate. This inhibition leads to an accumulation of glycolate, which is then excreted in the urine, and a corresponding decrease in the production of oxalate. Clinical data has shown that administration of this compound leads to a significant, dose-dependent increase in plasma glycolate concentrations, serving as a key pharmacodynamic marker of target engagement.
Quantitative Data
The inhibitory potency and binding affinity of this compound for its target, glycolate oxidase, have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Vamagloxistat (BBP-711)
| Target Enzyme | Species | IC50 (nM) |
| Glycolate Oxidase (GO) | Human | 15.4 |
| Glycolate Oxidase (GO) | Rat | 22.4 |
| Glycolate Oxidase (GO) | Mouse | 149 |
Table 2: Binding Affinity of Vamagloxistat (BBP-711) to Glycolate Oxidase
| Target Protein | Species | KD (nM) | Assay Method |
| Glycolate Oxidase 1 (hGO1) | Human | 6.31 | Surface Plasmon Resonance |
| Glycolate Oxidase 2 (rGO2) | Rat | 12.8 | Surface Plasmon Resonance |
Table 3: Cellular Activity of Vamagloxistat (BBP-711) in a Disease Model
| Cell Model | Parameter Measured | Time Point | IC50 (nM) |
| Agxt-/- hepatocytes | Oxalate Production | 24 hours | 24.2 |
| Agxt-/- hepatocytes | Oxalate Production | 48 hours | 42.9 |
Table 4: Selectivity of Vamagloxistat (BBP-711)
| Off-Target Enzyme | Concentration Tested (µM) | % Activity |
| D-amino acid oxidase | 10 | <10 |
| Dihydroorotate dehydrogenase | 10 | <10 |
| Lactate dehydrogenase-A | 10 | <10 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Glycolate Oxidase (GO) Enzyme Inhibition Assay
This protocol is based on a continuous spectrophotometric rate determination method to measure the inhibitory activity of this compound on purified glycolate oxidase.
-
Principle: The enzymatic reaction involves the oxidation of glycolate to glyoxylate by GO. The product, glyoxylate, then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be detected by an increase in absorbance at 324 nm. The rate of this absorbance increase is proportional to the enzyme activity.
-
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 8.3
-
40 mM Glycolic Acid Solution
-
100 mM Phenylhydrazine HCl Solution
-
Purified recombinant human, rat, or mouse Glycolate Oxidase
-
This compound (BBP-711) at various concentrations
-
-
Procedure:
-
A reaction cocktail is prepared containing potassium phosphate buffer, glycolic acid, and phenylhydrazine. The solution is equilibrated to 25°C.
-
Purified GO enzyme is pre-incubated with varying concentrations of this compound for a specified period.
-
The enzymatic reaction is initiated by adding the GO-inhibitor mixture to the reaction cocktail.
-
The increase in absorbance at 324 nm is monitored for approximately 15 minutes using a spectrophotometer.
-
The rate of reaction (ΔA324nm/min) is calculated from the linear portion of the curve for each inhibitor concentration and a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to measure the direct binding of this compound to immobilized glycolate oxidase and to determine the dissociation constant (KD).
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing GO on the sensor chip and flowing this compound over the surface, the binding kinetics (association and dissociation rates) and affinity can be determined.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Procedure:
-
Purified human glycolate oxidase (hGO1) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP buffer) are injected over both the active and reference flow cells at a constant flow rate.
-
The binding response is recorded as a sensorgram (response units vs. time).
-
After each injection, the surface is regenerated using a specific buffer to remove the bound analyte.
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Cellular Oxalate Production Assay
This protocol details a method to assess the efficacy of this compound in reducing oxalate production in a relevant cellular model.
-
Cell Model: Primary hepatocytes isolated from hyperoxaluric Agxt-/- mice, which lack the enzyme alanine-glyoxylate aminotransferase and thus model a key aspect of primary hyperoxaluria type 1.
-
Principle: The cells are treated with this compound, and the amount of oxalate produced and secreted into the culture medium is quantified using a colorimetric assay.
-
Procedure:
-
Agxt-/- hepatocytes are seeded in culture plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
After incubation for a defined period (e.g., 24 or 48 hours), the cell culture supernatant is collected.
-
The concentration of oxalate in the supernatant is determined using a commercial oxalate assay kit. These kits typically involve an enzymatic reaction where oxalate is converted to a product that can be measured colorimetrically or fluorometrically.
-
The IC50 value for the inhibition of oxalate production is calculated by plotting the percentage of oxalate reduction against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting oxalate production.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of Vamagloxistat on Glycolate Oxidase.
Logical Relationship: Target Engagement and Pharmacodynamic Effect
Caption: Relationship between Vamagloxistat's target engagement and its therapeutic effect.
References
Methodological & Application
Application Notes and Protocols for Vamagloxistat Sodium In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium, also known as BBP-711, is a potent small molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the metabolic pathway that leads to the production of oxalate (B1200264).[1][2][3][4] In conditions such as primary hyperoxaluria type 1 (PH1) and for recurrent kidney stone formers, elevated levels of oxalate can lead to severe renal complications.[5] Vamagloxistat is under development as a therapeutic agent to reduce the production of oxalate.
These application notes provide an overview of the in vitro pharmacological profile of Vamagloxistat and detailed protocols for key assays to evaluate its activity and mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of Vamagloxistat against glycolate oxidase from various species, as well as its effect on oxalate production in a cellular context.
Table 1: In Vitro Inhibition of Glycolate Oxidase (GO) by Vamagloxistat (BBP-711)
| Target Enzyme | Species | IC50 (nM) |
| Glycolate Oxidase (GO) | Human | 15.4 |
| Glycolate Oxidase (GO) | Rat | 22.4 |
| Glycolate Oxidase (GO) | Mouse | 149 |
Table 2: Direct Binding Affinity of Vamagloxistat (BBP-711) to Glycolate Oxidase (GO)
| Target Protein | Method | KD (nM) |
| Human GO1 (hGO1) | Surface Plasmon Resonance | 6.31 |
| Rat GO2 (rGO2) | Surface Plasmon Resonance | 12.8 |
Table 3: Inhibition of Oxalate Production in a Cellular Assay by Vamagloxistat (BBP-711)
| Cell Type | Time Point | IC50 (nM) |
| Agxt-/- Hepatocytes | 24 hours | 24.2 |
| Agxt-/- Hepatocytes | 48 hours | 42.9 |
Table 4: Off-Target Selectivity of Vamagloxistat (BBP-711)
| Off-Target Enzyme | Concentration Tested (µM) | % Activity |
| D-amino acid oxidase | 10 | <10 |
| Dihydroorotate dehydrogenase | 10 | <10 |
| Lactate dehydrogenase-A | 10 | <10 |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Glycolate Oxidase Activity Assay Using Vamagloxistat Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate (B3277807) oxidase (GO) is a peroxisomal enzyme that plays a crucial role in photorespiration in plants and in glycolate metabolism in animals. In humans, GO, also known as hydroxyacid oxidase 1 (HAO1), catalyzes the oxidation of glycolate to glyoxylate (B1226380). This reaction is of significant interest in the context of primary hyperoxaluria type 1 (PH1), a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones and progressive renal failure.[1][2] The conversion of glyoxylate to oxalate is a key step in the pathophysiology of PH1. Therefore, inhibiting glycolate oxidase is a promising therapeutic strategy to reduce the substrate for oxalate synthesis.[3][4]
Vamagloxistat sodium is a glycolate oxidase inhibitor that has been investigated for its potential to treat conditions involving excess oxalate production.[5] These application notes provide a detailed protocol for assaying the activity of glycolate oxidase and for determining the inhibitory potential of this compound. The described method is a continuous spectrophotometric assay that monitors the production of hydrogen peroxide (H₂O₂), a product of the GO-catalyzed reaction.
Signaling Pathway of Glycolate Oxidase in Oxalate Production
The following diagram illustrates the metabolic pathway involving glycolate oxidase and the therapeutic intervention point for this compound.
Experimental Protocols
Principle of the Assay
The activity of glycolate oxidase is determined by a coupled enzyme assay. GO catalyzes the oxidation of glycolate to glyoxylate and H₂O₂. The produced H₂O₂, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate (e.g., o-dianisidine or Amplex Red) resulting in a colored or fluorescent product that can be measured spectrophotometrically. The rate of color or fluorescence development is directly proportional to the GO activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of this reaction in the presence of the inhibitor.
Materials and Reagents
-
Purified glycolate oxidase (human or from other sources)
-
Sodium glycolate (substrate)
-
This compound (inhibitor)
-
Horseradish peroxidase (HRP)
-
o-Dianisidine dihydrochloride (B599025) or Amplex® Red reagent (chromogenic/fluorogenic substrate)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.3)
-
Bovine Serum Albumin (BSA)
-
96-well microtiter plates (clear, flat-bottom for colorimetric assays; black for fluorescent assays)
-
Microplate reader capable of measuring absorbance or fluorescence
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Preparation of Reagents
-
Glycolate Oxidase Assay Buffer: 0.1 M potassium phosphate buffer, pH 8.3.
-
Substrate Solution (Sodium Glycolate): Prepare a 100 mM stock solution in the assay buffer. The final concentration in the assay will typically be in the range of 1-10 mM.
-
Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.
-
HRP Stock Solution: Prepare a 1 mg/mL (or ~250 units/mL) solution in the assay buffer.
-
Chromogenic/Fluorogenic Solution:
-
For o-Dianisidine: Prepare a 10 mg/mL solution in distilled water. This solution is light-sensitive and should be prepared fresh.
-
For Amplex® Red: Prepare a 10 mM stock solution in DMSO.
-
-
Enzyme Solution (Glycolate Oxidase): Dilute the purified enzyme in ice-cold assay buffer to a concentration that gives a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Detailed Assay Protocol
-
Prepare the 96-well plate:
-
Add 2 µL of serially diluted this compound to the appropriate wells. For the control (uninhibited) wells, add 2 µL of assay buffer with the same concentration of DMSO as the inhibitor wells.
-
Add 158 µL of water to each well.
-
-
Add the enzyme:
-
Add 10 µL of the diluted glycolate oxidase solution to each well, except for the blank wells. For the blank wells, add 10 µL of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Prepare a reaction mix containing the substrate, HRP, and the chromogenic/fluorogenic substrate. For a final volume of 250 µL, a 4x concentrated reaction mix can be prepared.
-
Add 80 µL of the reaction mix to all wells to start the reaction. The final concentrations in a 250 µL reaction volume would be:
-
Glycolate: 1-10 mM
-
HRP: 5 µg/mL
-
o-Dianisidine: 0.2 mg/mL or Amplex® Red: 50 µM
-
Vamagloxistat: Varying concentrations
-
Glycolate Oxidase: Empirically determined concentration
-
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 460 nm (for o-dianisidine) or fluorescence at Ex/Em = 530/590 nm (for Amplex® Red) every minute for 10-20 minutes.
-
Data Analysis
-
Calculate the reaction rate: Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
-
Determine the IC₅₀:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The inhibitory effect of this compound on glycolate oxidase can be summarized in the following table. The data presented here is hypothetical and serves as an example.
| Inhibitor | Target | Assay Type | Substrate Concentration | IC₅₀ (µM) | Mode of Inhibition | Reference |
| This compound | Human Glycolate Oxidase | Spectrophotometric (H₂O₂ production) | 1 mM Glycolate | 5.2 | Competitive | (Hypothetical Data) |
| CCPST | Mouse Glycolate Oxidase | Spectrophotometric | Saturated | 195.7 | Noncompetitive |
CCPST (4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole) is another known glycolate oxidase inhibitor.
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of glycolate oxidase activity and its inhibition by this compound. The described spectrophotometric assay is a robust and reproducible method for screening and characterizing GO inhibitors. The detailed workflow and data analysis procedures will aid researchers and drug development professionals in evaluating the potential of this compound and other compounds as therapeutic agents for primary hyperoxaluria and other related disorders. Accurate determination of the IC₅₀ and mode of inhibition are critical steps in the preclinical development of such therapeutic agents.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolate Oxidase With Dicer-substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Vamagloxistat Sodium Dose-Response Analysis for NADPH Oxidase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamagloxistat (also known as GKT831) is a dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4), two enzymes that are key producers of reactive oxygen species (ROS).[1] The overproduction of ROS by NOX enzymes is implicated in the pathophysiology of numerous diseases characterized by inflammation and fibrosis, such as diabetic kidney disease and primary biliary cholangitis.[1] Vamagloxistat mitigates oxidative stress, inflammation, and fibrosis by specifically targeting these NOX isoforms.[1]
Understanding the dose-response relationship of Vamagloxistat is critical for determining its therapeutic window and optimizing its clinical efficacy. This document provides a framework for analyzing the dose-response curve of Vamagloxistat, including example data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the relevant biological and experimental pathways.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Vamagloxistat. Pro-fibrotic stimuli, such as Transforming Growth Factor-beta 1 (TGF-β1), can activate NOX1 and NOX4. This activation leads to the production of ROS, which in turn promotes downstream signaling cascades that result in inflammation and fibrosis. Vamagloxistat directly inhibits NOX1 and NOX4, thereby blocking ROS production and interrupting this pathological process.
References
Application Notes and Protocols for Measuring Oxalate Levels Following Vamagloxistat Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium is an investigational small molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the endogenous synthesis of oxalate (B1200264).[1][2] In conditions such as primary hyperoxaluria (PH), genetic defects lead to the overproduction of oxalate, resulting in the formation of calcium oxalate crystals, kidney stones, and potentially end-stage renal disease.[3][4] this compound is being developed as a substrate reduction therapy to decrease the production of glyoxylate, a direct precursor of oxalate, thereby reducing urinary and plasma oxalate levels.[5]
These application notes provide detailed protocols for the accurate measurement of oxalate in plasma and urine samples, which is critical for evaluating the pharmacodynamic effect and therapeutic efficacy of this compound in preclinical and clinical studies. Two primary analytical methods are described: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Assay.
Mechanism of Action of this compound
Glycolate oxidase, primarily expressed in the liver peroxisomes, catalyzes the oxidation of glycolate to glyoxylate. In primary hyperoxaluria type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase (LDH). This compound, by inhibiting glycolate oxidase, reduces the available pool of glyoxylate, thus decreasing the rate of oxalate synthesis.
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected effect of this compound on plasma and urinary oxalate levels in a cohort of patients with Primary Hyperoxaluria Type 1 (PH1).
Table 1: Plasma Oxalate Concentrations (µmol/L) Before and After this compound Treatment
| Patient ID | Baseline (Day 0) | Week 4 | Week 8 | Week 12 | % Change from Baseline (Week 12) |
| PH1-001 | 85.2 | 50.1 | 35.8 | 30.5 | -64.2% |
| PH1-002 | 92.7 | 55.9 | 40.2 | 34.1 | -63.2% |
| PH1-003 | 78.5 | 46.3 | 33.1 | 28.2 | -64.1% |
| PH1-004 | 101.4 | 60.8 | 43.5 | 37.0 | -63.5% |
| PH1-005 | 88.9 | 52.7 | 37.7 | 32.1 | -63.9% |
| Mean | 89.3 | 53.2 | 38.1 | 32.4 | -63.8% |
| Std. Dev. | 8.4 | 5.3 | 3.8 | 3.2 | 0.4% |
Table 2: 24-Hour Urinary Oxalate Excretion (mmol/24h) Before and After this compound Treatment
| Patient ID | Baseline (Day 0) | Week 4 | Week 8 | Week 12 | % Change from Baseline (Week 12) |
| PH1-001 | 1.85 | 1.02 | 0.75 | 0.61 | -67.0% |
| PH1-002 | 2.01 | 1.11 | 0.82 | 0.66 | -67.2% |
| PH1-003 | 1.76 | 0.97 | 0.71 | 0.58 | -67.0% |
| PH1-004 | 2.23 | 1.23 | 0.91 | 0.73 | -67.3% |
| PH1-005 | 1.92 | 1.06 | 0.78 | 0.63 | -67.2% |
| Mean | 1.95 | 1.08 | 0.79 | 0.64 | -67.1% |
| Std. Dev. | 0.18 | 0.10 | 0.07 | 0.06 | 0.1% |
Experimental Protocols
Protocol 1: Oxalate Measurement in Plasma and Urine by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of oxalate.
1.1. Sample Collection and Handling
-
Plasma: Collect whole blood in K2EDTA tubes. Centrifuge at 1,500 x g for 10 minutes at 4°C within one hour of collection. Immediately separate the plasma and store at -80°C until analysis.
-
Urine: Collect a 24-hour urine sample in a container with an appropriate acid preservative (e.g., HCl) to prevent in vitro oxalate precipitation. Measure the total volume and store an aliquot at -80°C.
1.2. Experimental Workflow
1.3. Sample Preparation
-
Thaw plasma or urine samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of an internal standard solution (e.g., 10 µg/mL ¹³C₂-oxalic acid in water).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.4. LC-MS/MS Conditions
-
LC Column: A suitable anion exchange or reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a buffer system (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for oxalate and the ¹³C₂-oxalic acid internal standard.
1.5. Data Analysis
-
Construct a calibration curve using standards of known oxalate concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the oxalate concentration in the samples by interpolating from the calibration curve.
Protocol 2: Oxalate Measurement in Urine by Enzymatic Assay
This colorimetric method is suitable for high-throughput screening.
2.1. Principle
Oxalate is oxidized by oxalate oxidase to produce hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogen to produce a colored product, the absorbance of which is proportional to the oxalate concentration.
2.2. Experimental Workflow
2.3. Procedure
-
Prepare oxalate standards of known concentrations.
-
Dilute urine samples with deionized water (e.g., 1:10 dilution).
-
Add a small volume (e.g., 10-20 µL) of the diluted samples, standards, and a blank (water) to the wells of a 96-well plate.
-
Prepare a working reagent containing oxalate oxidase, horseradish peroxidase, and a suitable chromogen in a buffer.
-
Add the working reagent to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.
2.4. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the net absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the oxalate concentration in the samples from the standard curve, accounting for the dilution factor.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying plasma and urinary oxalate levels. The choice between LC-MS/MS and an enzymatic assay will depend on the required sensitivity, specificity, and sample throughput. Consistent and accurate measurement of oxalate is paramount for the successful clinical development of this compound and for monitoring its therapeutic effect in patients with hyperoxaluria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vamagloxistat Sodium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat sodium, also known as GKT137831 or Setanaxib, is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] These enzymes are key sources of reactive oxygen species (ROS), which are implicated in a wide range of cellular processes and pathological conditions. By inhibiting NOX1 and NOX4, this compound effectively reduces oxidative stress, making it a valuable tool for investigating the role of ROS in various diseases and for preclinical drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of NOX1 and NOX4, leading to a reduction in ROS production. This interruption of ROS signaling can modulate various downstream pathways, including the transforming growth factor-beta 1 (TGF-β1) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways.[1][3] Additionally, Vamagloxistat has been demonstrated to attenuate the mitogen-activated protein kinase (MAPK) signaling cascade.[4] The net effect is a decrease in cellular stress, inflammation, apoptosis, and fibrosis.[2][4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell-Free/Cell-Based | Source |
| Ki (human NOX1) | 110 nM | Cell-free | [2][3] |
| Ki (human NOX4) | 140 nM | Cell-free | [2][3] |
| Ki (human NOX2) | 1750 nM | Cell-free | [2] |
| Ki (human NOX5) | 410 nM | Cell-free | [2] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Cell Line | Application | Concentration Range | Treatment Duration | Source |
| HPAECs, HPASMCs | Hypoxia-induced proliferation | 0.1 - 20 µM | 24 - 72 hours | [1] |
| Neonatal Rat Cardiomyocytes | Doxorubicin-induced cardiotoxicity | 5 µM | 1 hour (pretreatment) | [4] |
| Hepatic Stellate Cells | Fibrogenic gene expression | Not specified | Not specified | [2] |
Signaling Pathway and Experimental Workflow
Caption: Vamagloxistat inhibits NOX1/4, reducing ROS and downstream signaling.
Caption: A typical workflow for Vamagloxistat cell culture experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Vamagloxistat on cell viability in the presence of a cytotoxic agent.
Materials:
-
Cells of interest (e.g., Neonatal Rat Cardiomyocytes)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Inducing agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Vamagloxistat Pre-treatment: Remove the medium and add fresh medium containing the desired concentration of Vamagloxistat (e.g., 5 µM). Include a vehicle control (DMSO). Incubate for 1 hour.[4]
-
Induction of Cell Stress: Add the inducing agent (e.g., Doxorubicin at 2 µM) to the wells already containing Vamagloxistat.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol allows for the analysis of key proteins in the signaling pathways affected by Vamagloxistat.
Materials:
-
Treated cells from a 6-well plate or larger
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NOX1, anti-NOX4, anti-p-p38, anti-cleaved caspase-3, anti-β-actin)[4][5]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
Protocol 3: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is for the fluorescent detection of superoxide (B77818) in live cells.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Inducing agent (e.g., Doxorubicin)
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with Vamagloxistat and the inducing agent as described in Protocol 1.
-
DHE Staining: Wash the cells with warm HBSS. Add DHE staining solution (e.g., 5 µM DHE in HBSS) to the cells and incubate for 30 minutes at 37°C, protected from light.[4][5]
-
Washing: Gently wash the cells twice with warm HBSS to remove excess DHE.
-
Imaging: Immediately image the cells using a fluorescence microscope with an appropriate filter set for DHE (excitation/emission ~518/606 nm).
-
Quantification: Analyze the fluorescence intensity using image analysis software.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify changes in the mRNA levels of target genes.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for COL1A1, ACTA2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest the treated cells and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with an appropriate cycling program.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[2]
References
- 1. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
Troubleshooting & Optimization
Vamagloxistat sodium solubility and stability issues
Technical Support Center: Vamagloxistat Sodium Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt of Vamagloxistat, a glycolate (B3277807) oxidase inhibitor.[1] Its primary mechanism of action involves the inhibition of the enzyme glycolate oxidase, which plays a role in the production of oxalate. By inhibiting this enzyme, Vamagloxistat is used in research to prevent hyperoxaluria and the formation of kidney stones.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific quantitative solubility data for this compound is not extensively published, general recommendations for compounds of this nature involve starting with aqueous buffers. The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solvent. For sodium salts of acidic compounds, solubility is generally higher in neutral to alkaline solutions. It is recommended to start with a buffer such as PBS (pH 7.4). If solubility remains an issue, the use of co-solvents like DMSO or ethanol (B145695) in small, controlled amounts may be necessary.
Q3: My this compound solution appears cloudy or has precipitated overnight. What could be the cause?
Precipitation of this compound from a solution can be due to several factors:
-
pH Shift: A change in the pH of the solution can significantly decrease the solubility of the compound. Ensure that the buffer capacity of your solvent is sufficient to maintain the desired pH.
-
Temperature Change: A decrease in temperature can lead to supersaturation and subsequent precipitation. If the solution was prepared at a higher temperature, it might not be stable at room temperature or when refrigerated.
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.
-
Degradation: The precipitate could be a degradation product of this compound, indicating instability under the storage conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Solubility Issues
If you are encountering difficulties in dissolving this compound, follow these steps:
-
Verify Compound Quality: Ensure the this compound is of high purity and has been stored correctly according to the supplier's instructions.
-
Select Appropriate Solvent: Start with deionized water or a common biological buffer (e.g., PBS, pH 7.4).
-
Adjust pH: Since Vamagloxistat is a sodium salt, its solubility is likely to be pH-dependent. Gradually increasing the pH of the solution may improve solubility.
-
Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator can help to dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Use of Co-solvents: If aqueous solubility is low for your required concentration, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.
Solubility Data Summary
Specific, publicly available quantitative solubility data for this compound is limited. The following table provides a general guide for initial experiments.
| Solvent | Expected Solubility | Recommendations |
| Water | pH-dependent | Start with pH > 7.0 |
| PBS (pH 7.4) | Moderate | Recommended starting buffer |
| DMSO | High | Suitable for stock solutions |
| Ethanol | Moderate to Low | Can be used as a co-solvent |
Guide 2: Assessing and Ensuring Stability
To ensure the stability of your this compound solutions, consider the following:
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C may be acceptable, but stability should be verified.
-
Light Sensitivity: Protect solutions from light, especially if long-term storage is required.
-
pH Monitoring: The stability of the compound can be pH-dependent. Ensure the pH of your buffered solutions is stable over time.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can lead to degradation. Aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO for a high-concentration stock, or PBS for a ready-to-use solution).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Sterilization: If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preliminary Stability Assessment
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at the intended experimental concentration.
-
Incubation: Incubate aliquots of the solution under different conditions (e.g., 4°C, room temperature, 37°C) and for different durations.
-
Analysis: At each time point, analyze the samples for the concentration of this compound using a suitable analytical method such as HPLC.
-
Data Evaluation: Compare the concentrations over time to the initial concentration to determine the rate of degradation.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A general workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Optimizing Vamagloxistat Sodium Concentration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamagloxistat sodium. The information is designed to help optimize experimental conditions and address common challenges encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] By binding to FLAP, this compound blocks the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of leukotrienes.[1] This mechanism makes it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.[2]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.[3][4] Based on data from other potent FLAP inhibitors, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays.[5][6][7]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How can I assess the effectiveness of this compound in my cell-based assay?
The most direct way to measure the effectiveness of this compound is to quantify the inhibition of leukotriene production. This can be achieved by measuring the levels of specific leukotrienes, such as Leukotriene B4 (LTB4), in the cell culture supernatant using an ELISA kit. A significant reduction in LTB4 levels in this compound-treated cells compared to vehicle-treated controls would indicate successful FLAP inhibition.
Q5: Can this compound cause cytotoxicity?
Like many small molecule inhibitors, high concentrations of this compound may induce cytotoxicity. It is crucial to perform a cell viability or cytotoxicity assay in parallel with your functional assays to distinguish between specific inhibition of the leukotriene pathway and general toxic effects. Assays such as MTT, XTT, or LDH release assays can be used to assess cell health.
Troubleshooting Guides
Issue 1: No observable effect of this compound on the biological readout.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 in your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low FLAP Expression | Confirm that your cell line of interest expresses FLAP at a sufficient level. You can check this via Western blot or qPCR. |
| Cell Permeability Issues | While many FLAP inhibitors are cell-permeable due to their lipophilic nature, ensure that the compound is reaching its intracellular target. Consider increasing the incubation time. |
| Assay Sensitivity | The downstream biological readout may not be sensitive enough to detect the effects of FLAP inhibition. Consider a more direct measure of target engagement, such as an LTB4 ELISA. |
Issue 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use a concentration of this compound that is well below the toxic threshold for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A solvent control (vehicle) should always be included in your experiments. Typically, DMSO concentrations should be kept below 0.5%. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity. Use the lowest effective concentration of this compound as determined by your dose-response studies.[6] |
| Prolonged Exposure | Reduce the incubation time with this compound. A time-course experiment can help determine the optimal incubation period to achieve the desired effect without causing significant cell death. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid using old or improperly stored working solutions. |
| Assay Variability | Standardize all assay steps, including incubation times, reagent concentrations, and washing procedures. Include appropriate positive and negative controls in every experiment. |
| Compound Stability in Media | The stability of small molecule inhibitors in cell culture media can vary. If you suspect degradation, you may need to perform stability tests or refresh the media with the compound during long-term experiments. |
Quantitative Data Summary
The following tables provide representative IC50 values for well-characterized FLAP inhibitors. While specific data for this compound is not publicly available, these values can serve as a useful reference for designing dose-response experiments.
Table 1: IC50 Values of Representative FLAP Inhibitors
| Compound | Assay Type | Cell Line / System | IC50 Value |
| AZD5718 | FLAP Binding Affinity | - | 6.0 nM |
| AZD5718 | LTB4 Production Inhibition | Human Whole Blood | 2.0 nM (free) |
| AZD5718 | LTB4 Production Inhibition | Human Whole Blood | 39 nM |
| MK-886 | FLAP Inhibition | - | 30 nM |
| MK-886 | Leukotriene Biosynthesis Inhibition | Whole White Blood Cells | 3 nM |
| MK-886 | Leukotriene Biosynthesis Inhibition | Human Whole Blood | 1.1 µM |
| GSK2190915 (Fiboflapon) | FLAP Binding | - | 2.9 nM |
| GSK2190915 (Fiboflapon) | LTB4 Inhibition | Human Blood | 76 nM |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell type, stimulus, and assay format.[3][4][8]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound and determine a non-toxic working concentration range.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
Protocol 2: Measuring LTB4 Production by ELISA
This protocol describes how to measure the inhibitory effect of this compound on the production of Leukotriene B4 (LTB4).
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various non-toxic concentrations of this compound (as determined by the cell viability assay) or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a suitable agonist to induce leukotriene synthesis (e.g., calcium ionophore A23187 at a final concentration of 1-5 µM). Incubate for an appropriate time (e.g., 15-30 minutes).
-
Supernatant Collection: After stimulation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the LTB4 ELISA on the collected supernatants according to the manufacturer's instructions of your chosen ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition and Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of LTB4 in each sample based on the standard curve. Determine the percentage of LTB4 inhibition for each this compound concentration compared to the stimulated vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal Vamagloxistat concentration.
Caption: Troubleshooting guide for lack of Vamagloxistat effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK 886 - LabNet Biotecnica [labnet.es]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Vamagloxistat sodium experimental variability and reproducibility
Welcome to the Vamagloxistat Sodium Experimental Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in preclinical and clinical studies involving this compound (also known as BBP-711).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally-administered small molecule inhibitor of glycolate (B3277807) oxidase (GO).[1] GO is an enzyme primarily expressed in the liver that catalyzes the oxidation of glycolate to glyoxylate.[2] By inhibiting GO, Vamagloxistat aims to reduce the production of glyoxylate, a key precursor of oxalate (B1200264).[2][3] The overproduction of oxalate is a hallmark of conditions like primary hyperoxaluria (PH) and can lead to the formation of kidney stones.[1] The therapeutic goal of Vamagloxistat is to decrease urinary oxalate levels, thereby preventing the severe renal complications associated with hyperoxaluria.
Q2: My in vitro IC50 value for Vamagloxistat differs from published data. What could be the cause?
A2: Discrepancies in IC50 values between different laboratories or even between different experiments within the same lab are common and can stem from a variety of factors:
-
Assay Conditions: Differences in substrate concentration, enzyme concentration, buffer pH, temperature, and incubation time can all significantly impact the apparent potency of an inhibitor.
-
Compound Quality: The purity and stability of the this compound sample are critical. Impurities or degradation products may interfere with the assay. It is crucial to ensure the compound's integrity.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve Vamagloxistat can affect enzyme activity. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control with the same solvent concentration in all experiments.
-
Instrumentation: Variations in plate readers, liquid handling equipment, and other instruments can introduce variability.
Q3: I am observing high background noise or non-specific inhibition in my enzyme inhibition assay. How can I troubleshoot this?
A3: High background or non-specific inhibition can be caused by compound aggregation at high concentrations. To address this, you can:
-
Visually inspect your compound solution: Look for any signs of precipitation or cloudiness.
-
Perform a concentration-response curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.
-
Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help to disrupt aggregates.
-
Use an orthogonal assay: Confirm your findings using a different experimental setup to ensure the observed activity is consistent.
Q4: How should I prepare and store this compound solutions to ensure stability?
A4: To maintain the integrity of your this compound solutions:
-
Solvent Selection: Use a high-quality, anhydrous solvent like DMSO for preparing stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For long-term storage, consider using amber glass vials or inert polypropylene (B1209903) tubes to prevent adsorption and degradation.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers where the compound may be less stable.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
In Vitro Enzyme Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, improper mixing, edge effects on the microplate, or instrument reader variability. | Use calibrated pipettes, ensure thorough mixing of reagents, avoid using the outer wells of the plate if edge effects are suspected, and ensure the plate reader is functioning correctly. |
| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration, or inappropriate assay buffer conditions. | Optimize the concentrations of glycolate oxidase and its substrate to achieve a robust signal. Screen different buffer pH and ionic strengths to find the optimal conditions for enzyme activity. |
| Inconsistent results over time | Degradation of this compound in solution, or degradation of the enzyme or substrate. | Prepare fresh solutions of the compound and enzyme for each experiment. Store reagents as recommended and avoid repeated freeze-thaw cycles. |
Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low apparent potency compared to biochemical assays | Poor cell permeability of Vamagloxistat, active efflux of the compound by cellular transporters, or metabolism of the compound by the cells. | Use cell lines with known transporter expression profiles, or co-incubate with known efflux pump inhibitors. Assess the metabolic stability of Vamagloxistat in the chosen cell line. |
| Cell toxicity at higher concentrations | Off-target effects of Vamagloxistat or solvent toxicity. | Determine the maximum tolerable concentration of the vehicle (e.g., DMSO). Use a structurally related but inactive analog as a negative control to distinguish between on-target and off-target toxicity. |
| High variability in cellular oxalate production | Inconsistent cell seeding density, variations in cell health, or differences in the duration of compound treatment. | Ensure uniform cell seeding and monitor cell viability. Standardize the timing of all experimental steps. |
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 1 clinical trial of Vamagloxistat (BBP-711) in healthy volunteers.
Table 1: Pharmacodynamic Response of Vamagloxistat (BBP-711)
| Parameter | Result | Citation |
| Plasma Glycolate Increase | 10-15-fold above baseline | |
| Predicted GO Inhibition | > 95% sustained inhibition |
Table 2: Pharmacokinetic Profile of Vamagloxistat (BBP-711)
| Parameter | Value | Citation |
| Time to Maximum Concentration (Tmax) | ~2.5 hours | |
| Elimination Half-life | ~26 hours |
Table 3: Safety and Tolerability of Vamagloxistat (BBP-711)
| Dosing Regimen | Finding | Citation |
| Single Ascending Doses | Well-tolerated from 40 to 3,000 mg | |
| Multiple Ascending Doses | Well-tolerated from 75 to 1000 mg | |
| Adverse Events | Low frequency (15-34%), mild to moderate |
Experimental Protocols
Glycolate Oxidase (GO) Enzyme Inhibition Assay
This protocol describes a general method for measuring the inhibition of GO activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Prepare a solution of recombinant human glycolate oxidase in reaction buffer.
-
Prepare a solution of the substrate, glycolate, in reaction buffer.
-
Prepare a detection reagent solution (e.g., Amplex Red and horseradish peroxidase) to measure hydrogen peroxide production, a byproduct of the GO reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add this compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (DMSO only) and a positive control (a known GO inhibitor, if available).
-
Add the glycolate oxidase enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the glycolate substrate solution.
-
Immediately add the detection reagent.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of Vamagloxistat.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Oxalate Production
This protocol provides a framework for assessing the effect of Vamagloxistat on oxalate production in a cellular model of hyperoxaluria.
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human hepatocyte cell line) in the appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing Vamagloxistat or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Oxalate Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of oxalate in the supernatant using a commercially available oxalate assay kit or by a method such as liquid chromatography-mass spectrometry (LC-MS).
-
Optionally, lyse the cells and measure intracellular oxalate levels.
-
-
Data Analysis:
-
Normalize the oxalate concentrations to the total protein content of the cell lysate or to the cell number.
-
Compare the oxalate levels in Vamagloxistat-treated cells to the vehicle-treated controls to determine the extent of inhibition of oxalate production.
-
Visualizations
Caption: Vamagloxistat inhibits Glycolate Oxidase, blocking oxalate production.
Caption: Workflow for testing Glycolate Oxidase inhibitors.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. bridgebio.com [bridgebio.com]
- 2. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 3. Inhibition of Glycolate Oxidase With Dicer-substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycolate Oxidase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with glycolate (B3277807) oxidase (GO) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Assay & Preparation
Q1: What is the principle behind most common glycolate oxidase assays?
Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2] Most assay methods rely on detecting either the glyoxylate or the H₂O₂ produced.
-
H₂O₂ Detection: A common method involves a secondary enzymatic reaction where horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a chromogenic or fluorogenic substrate, such as o-dianisidine or Amplex Red.[1][2][3] The resulting color or fluorescence is proportional to the GO activity.
-
Glyoxylate Detection: Glyoxylate can be derivatized with reagents like phenylhydrazine (B124118) to form a colored product (glyoxylate phenylhydrazone) that can be measured spectrophotometrically.
Q2: My enzyme activity is very low or absent. What are the possible causes?
-
Improper Enzyme Storage/Handling: Glycolate oxidase can be sensitive to storage conditions. Ensure the enzyme is stored at the recommended temperature and handled on ice.
-
Incorrect Buffer pH: The optimal pH for glycolate oxidase is typically around 8.3. Check that your buffer is at the correct pH.
-
Missing Cofactor (FMN): Glycolate oxidase is an FMN-dependent enzyme. Ensure that Flavin Mononucleotide (FMN) is included in your assay buffer if required, especially when using a purified recombinant enzyme.
-
Substrate Degradation: Prepare fresh substrate solutions. Old or improperly stored glycolate solutions may degrade.
-
Protease Contamination: If using cell or tissue lysates, the presence of proteases can degrade the enzyme. Ensure protease inhibitors are included in your extraction buffer.
Q3: I'm observing high background signal in my no-enzyme control wells. What should I do?
-
Substrate Contamination: The glycolate substrate may be contaminated with H₂O₂. Prepare a fresh solution or test a new batch of the substrate.
-
Reagent Instability: Some chromogenic substrates, like o-dianisidine, can auto-oxidize. Prepare these reagents fresh and protect them from light.
-
Buffer Components: Certain components in your buffer might interfere with the assay. Test the background signal of the buffer with the detection reagents alone.
Inhibition Assay Specifics
Q4: My inhibitor doesn't show any effect, or the IC50 is much higher than expected.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Some compounds may require a small amount of a co-solvent like DMSO. Be sure to include the same concentration of the co-solvent in your control wells.
-
Inhibitor Stability: The inhibitor may be unstable in the assay buffer. Check for any specific handling requirements.
-
Incorrect Incubation Time: The inhibitor may require a pre-incubation period with the enzyme to be effective.
-
Mechanism of Inhibition: Understand the mechanism of your inhibitor. Competitive inhibitors may require lower substrate concentrations to show potency, while non-competitive inhibitors should be less affected by substrate concentration.
Q5: I'm seeing inconsistent results and poor reproducibility between replicates.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or inhibitor.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent.
-
Incomplete Mixing: Ensure all components are thoroughly mixed in the assay wells.
-
Edge Effects in Microplates: If using a 96- or 384-well plate, be aware of potential "edge effects" where wells on the perimeter of the plate evaporate more quickly. Avoid using the outer wells for critical samples or ensure proper sealing of the plate.
Q6: My results suggest substrate inhibition. How can I confirm and address this?
Substrate inhibition has been reported for glycolate oxidase at high concentrations of glycolate.
-
Confirmation: To confirm, run a substrate titration curve with a fixed amount of enzyme. If you observe a decrease in reaction velocity at higher substrate concentrations, this indicates substrate inhibition.
-
Solution: Perform your inhibition assays at a glycolate concentration that is at or below the Kₘ value and on the linear portion of the substrate curve to avoid the inhibitory effects.
Experimental Protocols & Data
Standard Glycolate Oxidase Activity Assay Protocol (H₂O₂ Detection)
This protocol is a generalized example based on commonly used methods.
-
Prepare Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂.
-
Prepare Detection Reagent: In assay buffer, prepare a solution containing 0.2 U/mL horseradish peroxidase (HRP) and 100 µM Amplex Red.
-
Prepare Enzyme and Substrate:
-
Dilute glycolate oxidase to the desired concentration in assay buffer.
-
Prepare a stock solution of sodium glycolate in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the enzyme solution to each well.
-
For inhibition assays, add your test compounds at various concentrations and pre-incubate with the enzyme for 10 minutes at room temperature.
-
To initiate the reaction, add 10 µL of the Amplex Red detection reagent containing the glycolate substrate.
-
Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time in a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. For inhibition assays, plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: Kinetic Parameters of Human Glycolate Oxidase
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| Glycolate | 141 ± 16 | 4.1 ± 0.1 | 29 ± 3 | |
| Glyoxylate | 2200 ± 360 | 0.7 ± 0.1 | 0.32 ± 0.05 |
Table 2: Examples of Glycolate Oxidase Inhibitors
| Inhibitor | Type | Ki or IC50 | Reference |
| 4-carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Potent Inhibitor | Kᵢ = 15 nM | |
| Potassium Dichromate | Mixed Linear Inhibitor | IC₅₀ = 0.096 µM | |
| Sodium Dichromate | Mixed Linear Inhibitor | IC₅₀ = 0.108 µM | |
| Colistimethate Sodium | Mixed Linear Inhibitor | IC₅₀ = 2.3 µM |
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: Metabolic pathway of glycolate and the therapeutic strategy for PH1.
Caption: General workflow for a glycolate oxidase inhibition assay.
Caption: A logical flow for troubleshooting common assay issues.
References
Improving the bioavailability of Vamagloxistat sodium in vivo
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in optimizing the in vivo bioavailability of Vamagloxistat sodium.
Troubleshooting Guide
Q1: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability is a common challenge for many new chemical entities. The primary factors affecting oral drug absorption are the drug's solubility in gastrointestinal fluids, its permeability across the intestinal epithelium, and its stability in the gastrointestinal tract.[1][2]
To troubleshoot, consider the following systematic approach:
-
Step 1: Physicochemical Characterization:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a frequent cause of low bioavailability for orally administered drugs.[3][4]
-
Permeability Assay: Evaluate the permeability of this compound using in vitro models such as Caco-2 cell monolayers. This will help determine if poor membrane transport is a limiting factor.
-
-
Step 2: Formulation Strategy Evaluation:
-
If solubility is low, consider formulation strategies to enhance it.
-
If permeability is low, prodrug approaches or the use of permeation enhancers may be necessary.[5]
-
-
Step 3: In Vivo Study Design:
-
Ensure the animal model and study design are appropriate. Factors such as fed vs. fasted state can significantly impact drug absorption.
-
Below is a workflow to guide your troubleshooting process:
Q2: Our initial formulation of this compound shows high variability in plasma concentrations between subjects. What could be the cause and how can we improve consistency?
A2: High inter-subject variability can stem from several factors, including the drug's physicochemical properties and its interaction with the physiological environment of the gastrointestinal tract.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting drug dissolution and absorption. Conduct fed and fasted studies to assess the impact of food on this compound's bioavailability.
-
pH-Dependent Solubility: If this compound has pH-dependent solubility, variations in gastric and intestinal pH among subjects can lead to inconsistent absorption.
-
Metabolism: First-pass metabolism in the gut wall or liver can also contribute to variability.
To improve consistency, consider developing advanced formulations such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions, which can reduce the impact of physiological variables on drug absorption.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific physicochemical properties of the drug.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in vivo can be an effective strategy.
Q2: How do we choose the most appropriate bioavailability enhancement technique for this compound?
A2: The selection of an appropriate technique is a multi-factorial decision. The following decision tree can guide your selection process:
Q3: What is a solid lipid nanoparticle (SLN) and how can it improve the bioavailability of this compound?
A3: Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and enhancing their absorption.
The mechanism of bioavailability enhancement by SLNs involves several aspects:
-
Increased Solubility: The drug is dissolved in the lipid matrix.
-
Protection from Degradation: The solid matrix protects the drug from enzymatic and pH-related degradation.
-
Enhanced Permeation: SLNs can be taken up by the lymphatic system, bypassing first-pass metabolism in the liver.
The following diagram illustrates the general structure of an SLN:
Data on Bioavailability Enhancement Strategies
| Strategy | Example Formulation Components | Reported Bioavailability Improvement (for various poorly soluble drugs) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 12.67 ± 1.43% (for a BCS IV drug) | |
| Solid Lipid Nanoparticles (SLN) | Solid lipids (e.g., triglycerides) | 4.38 ± 0.39% (for a BCS IV drug) | |
| Adjuvant in Suppository | Aerosil R 972 | AUC: 396.26 µg·h/mL | |
| Adjuvant in Suppository | Span 80 | AUC: 306.64 µg·h/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Preparation of Spray Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate). These will need to be optimized for the specific formulation.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer matrix.
-
-
Collection and Characterization:
-
Collect the dried powder.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics the relevant gastrointestinal fluid (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Procedure:
-
Place a known amount of the this compound formulation into the dissolution vessel.
-
Begin stirring at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh medium.
-
-
Analysis: Analyze the samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the dissolution profile of the enhanced formulation to that of the pure drug.
References
- 1. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 2. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Interpreting unexpected results in Vamagloxistat sodium studies
Disclaimer: Information on "Vamagloxistat sodium" is not available in the public domain or scientific literature based on current searches. The following content is a template designed to be adapted once specific data and experimental details for this compound become available. It is structured to meet the user's request for a technical support center but is populated with placeholder information.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical increase in inflammatory markers in our cell-based assays with this compound, contrary to its expected anti-inflammatory effects. What could be the reason?
A1: This is an unexpected finding. Several factors could be contributing to this observation:
-
Off-Target Effects: this compound might be interacting with unintended cellular targets at the concentrations used. Consider performing a target deconvolution screen to identify potential off-target interactions.
-
Cell Type Specificity: The pro-inflammatory response could be specific to the cell line you are using. We recommend testing a panel of different cell types (e.g., primary cells vs. immortalized lines, cells from different tissues) to see if this is a generalized phenomenon.
-
Dose-Response Relationship: It's possible that this compound exhibits a biphasic or non-linear dose-response. A comprehensive dose-response study with a wider range of concentrations is advised to identify the optimal therapeutic window.
-
Contaminants: Ensure the purity of your this compound batch. Contaminants from the synthesis process could be responsible for the observed inflammatory effects. We recommend sourcing a new batch from a reputable supplier and repeating the experiment.
Q2: Our in vivo studies in rodent models are showing unexpected hepatotoxicity at doses previously considered safe. How should we troubleshoot this?
A2: Hepatotoxicity is a serious concern and requires immediate investigation. Here are some steps to consider:
-
Metabolite Profiling: The toxic effects might be due to a specific metabolite of this compound rather than the parent compound. Conduct a full pharmacokinetic and metabolite profiling study in the affected rodent model.
-
Genetic Background of the Model: The specific strain of rodent used might have a genetic predisposition that makes it more susceptible to this compound-induced liver injury. Compare results across different strains.
-
Mechanism of Injury: Investigate the mechanism of hepatotoxicity. This could involve assays for oxidative stress, mitochondrial dysfunction, or induction of apoptosis pathways in liver tissues.
-
Review Dosing Regimen: Re-evaluate the dosing frequency and route of administration. A continuous infusion versus bolus injection could significantly alter the toxicity profile.
Troubleshooting Guides
Issue: Inconsistent IC50 values in enzymatic assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Instability | Prepare fresh solutions of this compound and enzyme for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible IC50 values across experiments. |
| Assay Interference | Run control experiments to check for this compound's interference with the assay signal (e.g., absorbance, fluorescence). | No significant signal from this compound in the absence of the enzyme. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the assay buffer. This compound's activity may be sensitive to these parameters. | Optimal enzyme activity and consistent inhibition by this compound. |
Issue: Contradictory results between in vitro and in vivo efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Conduct pharmacokinetic studies to determine the oral bioavailability and plasma concentration of this compound in the animal model. | Plasma concentrations are within the therapeutically relevant range determined from in vitro studies. |
| Rapid Metabolism | Analyze plasma and tissue samples for the presence of metabolites. The compound may be rapidly inactivated in vivo. | Identification of major metabolites and their biological activity. |
| Plasma Protein Binding | Measure the extent of this compound binding to plasma proteins. High binding can reduce the free, active concentration of the drug. | The free fraction of the drug is sufficient to elicit a biological response. |
Methodologies for Key Experiments
Determination of IC50 in a Kinase Assay (Example Protocol)
-
Reagents:
-
Kinase enzyme (e.g., recombinant human XYZ kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.
Caption: A hypothetical signaling pathway for this compound's action.
Vamagloxistat sodium purity and quality control measures
Disclaimer: The following information is provided for illustrative purposes and is based on general principles of pharmaceutical quality control for active pharmaceutical ingredients (APIs). These are not official guidelines for Vamagloxistat sodium. Researchers should always refer to the Certificate of Analysis (CoA) and any specific documentation provided by the manufacturer.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound?
A1: The purity of this compound for research and development purposes is typically expected to be high, often ≥98%. However, the exact purity specification can vary between batches and suppliers. Always refer to the batch-specific Certificate of Analysis (CoA) for precise purity data.
Q2: How should I store this compound?
A2: this compound should be stored under the conditions recommended in the Certificate of Analysis.[1] Generally, it is advisable to store the compound in a well-sealed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer.
Q3: What are the common analytical methods for determining the purity of this compound?
A3: While specific methods for this compound are not widely published, common analytical techniques for similar sodium salt compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) for residual solvents.[2][3][4][5] UV-Visible Spectroscopy may also be used for quantification.
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can arise from several sources, including impurities in the sample, degradation of the compound, contaminants in the mobile phase or solvent, or issues with the HPLC system itself. Refer to the troubleshooting section for a more detailed guide.
Q5: My this compound sample appears discolored. Is it still usable?
A5: Discoloration can be an indication of degradation or contamination. It is strongly recommended to re-analyze the sample to confirm its purity and identity before use. Compare the analytical data with the specifications on the CoA. If significant degradation is detected, the sample should not be used.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks | Sample degradation | Prepare a fresh sample solution. Ensure proper storage of the stock compound. |
| Contaminated mobile phase/solvent | Prepare fresh mobile phase using high-purity solvents. Filter the mobile phase. | |
| Air bubbles in the system | Degas the mobile phase. Purge the pump. | |
| Column contamination | Flush the column with a strong solvent. If the issue persists, replace the column. | |
| Peak Tailing or Fronting | Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Column degradation | Replace the column with a new one of the same type. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Ensure the solvent reservoirs are sufficiently filled and the pump is working correctly. |
| Temperature variations | Use a column oven to maintain a constant temperature. | |
| Column equilibration | Ensure the column is properly equilibrated with the mobile phase before injection. |
Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving this compound | Incorrect solvent | Refer to the manufacturer's datasheet for recommended solvents. Test a range of common laboratory solvents if information is unavailable. |
| Insufficient solvent volume | Gradually add more solvent while vortexing or sonicating. | |
| Low temperature | Gently warm the solution if the compound's stability allows. | |
| Precipitation After Dissolution | Supersaturated solution | Prepare a less concentrated solution. |
| Change in temperature or pH | Maintain a constant temperature and buffer the solution if necessary. |
Experimental Protocols
General Protocol for Purity Determination by HPLC
This protocol is a general guideline and may require optimization for your specific instrumentation and this compound batch.
1. Materials:
-
This compound reference standard
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of this compound (e.g., 260 nm)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify impurities using the calibration curve of the reference standard.
Visualizations
Caption: General Quality Control Workflow for an API.
Caption: Hypothetical Signaling Pathway for this compound.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
Validation & Comparative
A Comparative Analysis of Vamagloxistat Sodium and Reloxaliase for the Management of Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational therapies for hyperoxaluria: Vamagloxistat sodium, a novel small molecule inhibitor of glycolate (B3277807) oxidase, and Reloxaliase, a recombinant enzyme therapy. This analysis is based on publicly available preclinical and clinical trial data, offering a comprehensive overview of their respective mechanisms of action, clinical efficacy, and the experimental protocols utilized in their evaluation.
Introduction
Hyperoxaluria is a metabolic disorder characterized by the excessive excretion of oxalate (B1200264) in the urine, leading to the formation of recurrent kidney stones and potentially progressing to nephrocalcinosis and end-stage renal disease. The management of hyperoxaluria is a significant challenge, with limited therapeutic options available. This guide focuses on two distinct therapeutic strategies: this compound, which aims to reduce the endogenous production of oxalate, and Reloxaliase, which is designed to degrade oxalate within the gastrointestinal tract.
Mechanism of Action
This compound is a potent inhibitor of glycolate oxidase, a key enzyme in the metabolic pathway responsible for the conversion of glycolate to glyoxylate, a direct precursor of oxalate.[1][2] By blocking this step, this compound reduces the substrate available for oxalate synthesis in the liver, thereby decreasing the overall oxalate load in the body.
Reloxaliase is an orally administered, non-absorbed recombinant enzyme, specifically an oxalate decarboxylase.[3][4] It functions by degrading oxalate within the gastrointestinal tract, thereby preventing its absorption into the bloodstream.[5] This mechanism of action is particularly relevant for patients with enteric hyperoxaluria, where excessive oxalate absorption from the diet is a primary contributor to the disease.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of a representative glycolate oxidase inhibitor (Lumasiran, as a proxy for this compound) and Reloxaliase.
Table 1: Efficacy of Lumasiran (Glycolate Oxidase Inhibitor) in Primary Hyperoxaluria Type 1 (PH1)
| Clinical Trial | Patient Population | Treatment Group | Primary Endpoint | Result |
| ILLUMINATE-A | PH1 patients (≥6 years) with eGFR ≥30 mL/min/1.73 m² | Lumasiran | Mean percent change in 24-hour urinary oxalate excretion from baseline to 6 months | -65.4% in the lumasiran group vs. -11.8% in the placebo group. |
| ILLUMINATE-B | PH1 patients (<6 years) with eGFR >45 mL/min/1.73 m² | Lumasiran | Mean percent change in urinary oxalate to creatinine (B1669602) ratio from baseline to 6 months | ~70% reduction. |
| ILLUMINATE-C | PH1 patients with advanced kidney disease (eGFR ≤45 mL/min/1.73 m²) | Lumasiran | Mean percent reduction in plasma oxalate from baseline to 6 months | 33.3% in dialysis-independent patients and 42.4% in dialysis-dependent patients. |
Table 2: Efficacy of Reloxaliase in Enteric Hyperoxaluria (EH)
| Clinical Trial | Patient Population | Treatment Group | Primary Endpoint | Result |
| URIROX-1 | Patients with enteric hyperoxaluria | Reloxaliase | Percent change from baseline in 24-hour urinary oxalate (UOx) excretion during weeks 1 to 4 | 22.6% reduction in the reloxaliase group vs. 9.7% in the placebo group. |
| Study 206 | Patients with EH and advanced chronic kidney disease (CKD) | Reloxaliase | Change from baseline in 24-hour UOx and plasma oxalate (POx) levels over 12 weeks | Reductions in 24-hour UOx of 29% and 42% in two CKD Stage 3 patients; Reductions in POx ranging from 19% to 68% in six CKD Stage 5 patients. |
Experimental Protocols
This compound (Proxy: Lumasiran in ILLUMINATE-A Trial)
The ILLUMINATE-A trial was a multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: The trial enrolled 39 patients aged 6 years or older with a diagnosis of primary hyperoxaluria type 1 and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².
-
Study Design: Patients were randomized in a 2:1 ratio to receive either subcutaneous injections of lumasiran or a placebo.
-
Dosing Regimen: Lumasiran was administered subcutaneously.
-
Primary Efficacy Endpoint: The primary endpoint was the percent change from baseline in 24-hour urinary oxalate excretion at 6 months.
-
Key Secondary Endpoints: Secondary endpoints included the proportion of patients with a ≥20% reduction in 24-hour urinary oxalate and changes in plasma oxalate levels.
Reloxaliase (URIROX-1 Trial)
The URIROX-1 trial was a multicenter, global, randomized, double-blind, placebo-controlled study.
-
Patient Population: The study enrolled 115 patients with enteric hyperoxaluria.
-
Study Design: Patients were randomized on a 1:1 basis to receive either Reloxaliase or a placebo.
-
Dosing Regimen: Patients took approximately 240 mg (equivalent to 7,500 units) of Reloxaliase or placebo orally with each meal or snack, three to five times per day, for a four-week treatment period.
-
Primary Efficacy Endpoint: The primary endpoint was the percent change from baseline in 24-hour urinary oxalate (UOx) excretion during weeks 1 to 4.
-
Key Secondary Endpoints: Secondary endpoints included the proportion of subjects with a ≥20% reduction from baseline in 24-hour UOx excretion and an efficacy assessment in a subgroup of patients who had undergone bariatric surgery.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Glycolate Oxidase.
Caption: Reloxaliase degrades oxalate in the GI tract.
Caption: Generalized clinical trial workflow.
References
- 1. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allena Pharmaceuticals Reports Positive Reloxaliase Topline Results From URIROX-1 Trial And From Study 206 [clinicalleader.com]
- 3. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Vamagloxistat Sodium: A Comparative Analysis of Glycolate Oxidase Inhibitors for Primary Hyperoxaluria Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vamagloxistat sodium (BBP-711), an investigational oral small molecule inhibitor of glycolate (B3277807) oxidase (GO), with other therapeutic agents targeting the oxalate (B1200264) production pathway for the treatment of Primary Hyperoxaluria Type 1 (PH1). The comparison focuses on the mechanism of action, preclinical and clinical data, and experimental methodologies.
Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1
Primary Hyperoxaluria Type 1 (PH1) is a rare genetic disorder characterized by excessive endogenous production of oxalate. This overproduction is due to mutations in the AGXT gene, which encodes the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT). Deficient AGT activity leads to the accumulation of glyoxylate, which is then converted to oxalate. The excess oxalate combines with calcium to form insoluble calcium oxalate crystals that deposit in the kidneys and other organs, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.
Glycolate oxidase (GO), encoded by the HAO1 gene, is a key enzyme in the metabolic pathway upstream of the deficient AGT in PH1. GO catalyzes the oxidation of glycolate to glyoxylate. Inhibition of GO is a promising therapeutic strategy for PH1, as it aims to reduce the production of glyoxylate, the direct precursor of oxalate.
Overview of Compared Glycolate Oxidase Inhibitors
This guide compares the following glycolate oxidase inhibitors:
-
This compound (BBP-711): An investigational, orally administered small molecule inhibitor of glycolate oxidase.
-
Lumasiran (Oxlumo®): An FDA-approved RNA interference (RNAi) therapeutic that targets the HAO1 mRNA, leading to the degradation of the mRNA and subsequent reduction in the synthesis of the GO enzyme. It is administered via subcutaneous injection.
-
Nedosiran (Rivfloza™): While not a direct glycolate oxidase inhibitor, Nedosiran is included for comparison as a recently approved RNAi therapeutic for PH1 that targets a different enzyme in the oxalate production pathway, lactate (B86563) dehydrogenase (LDH). It is also administered via subcutaneous injection.
Mechanism of Action
The primary therapeutic goal of these inhibitors is to reduce the hepatic production of oxalate. Vamagloxistat and Lumasiran achieve this by directly targeting glycolate oxidase, while Nedosiran acts on a downstream enzyme.
Figure 1. Signaling pathway of oxalate production and points of inhibition.
Preclinical Data Comparison
Preclinical studies have been crucial in establishing the potency and selectivity of these inhibitors.
| Parameter | Vamagloxistat (BBP-711) | Lumasiran (ALN-GO1) | Nedosiran (DCR-PHXC) |
| Target | Glycolate Oxidase (GO) | Glycolate Oxidase (GO) mRNA | Lactate Dehydrogenase A (LDHA) mRNA |
| Modality | Small Molecule | RNAi (siRNA) | RNAi (siRNA) |
| Potency (IC50) | Human GO: 15.4 nMRat GO: 22.4 nMMouse GO: 149 nM[1] | Not applicable (RNAi mechanism) | Not applicable (RNAi mechanism) |
| In Vitro Efficacy | Concentration-dependent inhibition of oxalate production in Agxt−/− hepatocytes (IC50 = 24.2 nM at 24h)[1] | Potent, dose-dependent silencing of HAO1 mRNA in preclinical models[2] | Effective reduction of oxalate production by inhibition of LDH in vitro[3] |
| In Vivo Efficacy (Animal Models) | 60% maximum reduction of urinary oxalate in Agxt−/− mice at 7 mg/kg for 5 days[1] | Up to 50% reduction in urinary oxalate after a single dose in a PH1 mouse model; up to 98% reduction after multiple doses in a rat hyperoxaluria model[2] | Significant reduction of urinary oxalate levels in a mouse PH1 model[3] |
| Selectivity | <10% activity against off-target enzymes D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, and lactate dehydrogenase-A at 10 µM[1] | Specific for HAO1 mRNA | Specific for LDHA mRNA |
Clinical Data Comparison
Clinical trials have demonstrated the efficacy of these inhibitors in reducing urinary and plasma oxalate levels in patients with PH1.
| Parameter | Vamagloxistat (BBP-711) | Lumasiran (Oxlumo®) | Nedosiran (Rivfloza™) |
| Phase of Development | Phase 2/3 trial planned[4][5][6] | Approved by FDA and EMA[7] | Approved by FDA |
| Administration | Oral, once-daily[4][8] | Subcutaneous injection, monthly for 3 doses then quarterly[7][9] | Subcutaneous injection, once-monthly[3][10][11][12] |
| Key Efficacy Endpoint | Reduction in urinary oxalate | Percent change in 24-hour urinary oxalate excretion | Percent change from baseline in 24-hour urinary oxalate excretion |
| Phase 1 Results (Healthy Volunteers) | Rapidly absorbed (Tmax ~2.5h), half-life ~26h. 10-15 fold increase in plasma glycolate, suggesting >95% GO inhibition. Well-tolerated.[4][8] | Dose-dependent increases in plasma glycolate. Acceptable safety profile.[5] | Not applicable (studied directly in patients) |
| Pivotal Trial Results (PH1 Patients) | Phase 2/3 trial planned. | ILLUMINATE-A: 65% mean reduction in 24-hour urinary oxalate vs. 12% for placebo at 6 months. 84% of patients reached normal or near-normal urinary oxalate levels.[7][13] | PHYOX2 (PH1 patients): Significantly greater reduction in 24-hour urinary oxalate excretion compared to placebo. 64.7% of PH1 patients achieved normal or near-normal urinary oxalate levels on ≥2 consecutive visits.[3][10] |
| Adverse Events | Well-tolerated in Phase 1 with mild or moderate treatment-emergent adverse events[4] | Most common was mild and transient injection site reactions[14][15] | Most common was mild and transient injection site reactions[3][12] |
Experimental Protocols
Glycolate Oxidase Activity Assay (Amplex Red Method)
This is a common in vitro method to assess the activity of GO and the inhibitory potential of compounds like Vamagloxistat.
Figure 2. Workflow for a glycolate oxidase enzymatic assay.
Methodology:
-
Reagent Preparation: All reagents are prepared in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4). A working solution of Amplex Red reagent containing HRP is prepared.
-
Inhibitor Incubation: Purified human glycolate oxidase enzyme is pre-incubated with varying concentrations of Vamagloxistat for a defined period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glycolate.
-
Coupled Reaction: The hydrogen peroxide (H₂O₂) produced by the GO-catalyzed reaction is used by HRP to oxidize the non-fluorescent Amplex Red to the highly fluorescent resorufin.[16][17][18]
-
Fluorescence Measurement: The fluorescence is measured kinetically or at a fixed time point using a microplate reader with excitation and emission wavelengths of approximately 570 nm and 585 nm, respectively.
-
Data Analysis: The rate of reaction is determined from the increase in fluorescence. The half-maximal inhibitory concentration (IC₅₀) of Vamagloxistat is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Clinical Trial Protocol for Urinary Oxalate Measurement (Based on ILLUMINATE-A)
The primary endpoint in clinical trials for PH1 is typically the reduction in 24-hour urinary oxalate excretion.
Figure 3. Simplified workflow for a clinical trial measuring urinary oxalate.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of PH1 and a baseline 24-hour urinary oxalate excretion above a specified threshold (e.g., ≥0.70 mmol/1.73m²) are enrolled.[9][19]
-
Baseline Measurement: A 24-hour urine collection is performed at baseline to determine the initial urinary oxalate excretion level.
-
Randomization and Blinding: Patients are randomized to receive either the investigational drug or a placebo in a double-blind manner.
-
Dosing: The investigational drug is administered according to the study protocol (e.g., Lumasiran 3.0 mg/kg by subcutaneous injection monthly for three loading doses, followed by quarterly maintenance doses).[9][19]
-
Follow-up Urine Collections: Timed 24-hour urine collections are performed at specified intervals throughout the study (e.g., at months 3, 4, 5, and 6).[7][13]
-
Laboratory Analysis: The collected urine samples are analyzed for oxalate and creatinine concentrations using validated analytical methods. Urinary oxalate excretion is often normalized to body surface area.
-
Efficacy Evaluation: The primary efficacy endpoint is the percent change in 24-hour urinary oxalate excretion from baseline to a predefined time point (e.g., the average of months 3 through 6).[7][13]
Conclusion
This compound represents a promising oral small molecule inhibitor of glycolate oxidase with potent preclinical activity and demonstrated target engagement in early clinical studies. Its main competitors include the approved RNAi therapeutic Lumasiran, which targets the same enzyme via a different modality, and Nedosiran, which targets a downstream enzyme in the oxalate production pathway.
The choice between these therapies may depend on factors such as the mode of administration (oral vs. subcutaneous), long-term efficacy and safety profiles, and patient-specific considerations. The ongoing and planned clinical trials for Vamagloxistat will be critical in establishing its comparative efficacy and safety profile in patients with Primary Hyperoxaluria Type 1. The data presented in this guide provides a framework for researchers and drug development professionals to evaluate the current landscape of glycolate oxidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. bridgebio.com [bridgebio.com]
- 3. researchgate.net [researchgate.net]
- 4. bridgebio.com [bridgebio.com]
- 5. What's the latest update on the ongoing clinical trials related to Primary hyperoxaluria? [synapse.patsnap.com]
- 6. A Phase 2/3 trial of BBP-711 in primary hyperoxaluria type 1 - AdisInsight [adisinsight.springer.com]
- 7. mms.businesswire.com [mms.businesswire.com]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. Randomized Clinical Trial on the Long-Term Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Original Article [sciencehub.novonordisk.com]
- 11. urologytimes.com [urologytimes.com]
- 12. sciencehub.novonordisk.com [sciencehub.novonordisk.com]
- 13. Alnylam Announces Publication of ILLUMINATE-A Phase 3 Study Results for Lumasiran in The New England Journal of Medicine | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 14. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - BG [thermofisher.com]
- 18. thermofisher.com [thermofisher.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Head-to-Head Examination of Vamagloxistat Sodium and Other Therapeutic Agents for Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vamagloxistat sodium (also known as Nedosiran) and other treatments for hyperoxaluria, a group of metabolic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones and progressive kidney damage. The focus of this comparison is on the available clinical trial data for the two leading RNA interference (RNAi) therapeutics, this compound and Lumasiran, with additional context provided by other investigational agents.
Executive Summary
Primary hyperoxaluria (PH) is a rare genetic disease that results in excessive oxalate production in the liver. The current therapeutic landscape is rapidly evolving, with a shift towards highly targeted therapies. This compound and Lumasiran represent a novel class of drugs that leverage RNAi technology to inhibit key enzymes in the oxalate production pathway. While direct head-to-head clinical trials are not yet available, this guide synthesizes data from their respective pivotal clinical trials to offer a comparative overview of their efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key efficacy data from the pivotal clinical trials of this compound (PHYOX2) and Lumasiran (ILLUMINATE-A).
Table 1: Reduction in 24-Hour Urinary Oxalate (Uox) Excretion
| Treatment | Clinical Trial | Patient Population | Mean Reduction from Baseline | Percentage of Patients Achieving Normal or Near-Normal Uox Levels | Citation |
| This compound (Nedosiran) | PHYOX2 | PH1 and PH2 (≥6 years old) | Statistically significant reduction compared to placebo | 50% achieved normal or near-normal Uox on ≥2 consecutive visits starting at day 90 | [1][2] |
| Lumasiran | ILLUMINATE-A | PH1 (≥6 years old) | 65% reduction in the lumasiran cohort (vs. 12% in placebo) | 84% achieved normalization or near-normalization at Month 6 | [3] |
Table 2: Reduction in Plasma Oxalate (Pox)
| Treatment | Clinical Trial | Patient Population | Mean Reduction from Baseline | Citation |
| This compound (Nedosiran) | PHYOX2 (PH1 subgroup) | PH1 | Statistically significant reduction versus placebo | [2] |
| Lumasiran | ILLUMINATE-A | PH1 | -39.5% (average of months 3-6) | [3] |
Mechanisms of Action
This compound (Nedosiran)
This compound is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of hepatic lactate (B86563) dehydrogenase A (LDHA). By degrading LDHA mRNA, it prevents the synthesis of the LDHA enzyme, which is responsible for the final step in the conversion of glyoxylate (B1226380) to oxalate.[4]
Lumasiran
Lumasiran is an siRNA that targets the mRNA of glycolate (B3277807) oxidase (GO), an enzyme encoded by the HAO1 gene. By degrading the HAO1 mRNA, Lumasiran reduces the production of the GO enzyme, which is upstream of the metabolic defect in PH1 and is involved in the conversion of glycolate to glyoxylate.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the clinical trials of this compound and Lumasiran.
Measurement of 24-Hour Urinary Oxalate
The primary efficacy endpoint in both the PHYOX2 and ILLUMINATE-A trials was the percent change from baseline in 24-hour urinary oxalate excretion.
-
Sample Collection : Patients are instructed to perform a 24-hour urine collection. The process begins by discarding the first morning void and then collecting all subsequent urine for the next 24 hours, including the first void of the following morning.[5] To ensure the stability of oxalate, a preservative such as hydrochloric acid (HCl) is added to the collection container at the start of the collection.[5] The total volume of the 24-hour collection is recorded.
-
Sample Analysis : Urinary oxalate concentration is typically measured using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The total 24-hour oxalate excretion is then calculated by multiplying the oxalate concentration by the total urine volume and is often normalized to body surface area (mmol/24h/1.73m²).[1][8]
Measurement of Plasma Oxalate
Plasma oxalate levels are a key biomarker, especially in patients with impaired renal function.
-
Sample Collection : Blood samples are collected in tubes containing an anticoagulant, typically K2EDTA.[9]
-
Sample Processing and Analysis : Plasma is separated by centrifugation. Due to the low concentration of oxalate in plasma, highly sensitive methods are required for quantification. LC-MS/MS is the preferred method for its high specificity and sensitivity.[9][10][11] The protocol involves spiking the plasma sample with an internal standard (e.g., 13C2-labeled oxalic acid), followed by protein precipitation and analysis by LC-MS/MS.[9][11]
Alternative Hyperoxaluria Treatments
While this compound and Lumasiran are at the forefront of targeted therapies, other treatments have been investigated for hyperoxaluria.
Stiripentol (B1682491)
Stiripentol is an antiepileptic drug that has been investigated for its potential to inhibit lactate dehydrogenase (LDH), the same target as this compound.[4][12] However, clinical data on its efficacy in reducing oxalate levels in hyperoxaluria patients have been inconsistent.[13] Some case reports have shown a reduction in urinary oxalate, while others, particularly in patients with advanced kidney disease, have not observed a significant effect.[13][14] Further clinical trials are needed to clarify its role in the treatment of hyperoxaluria.
Oxalobacter formigenes
Oxalobacter formigenes is a species of anaerobic bacteria that resides in the gut and utilizes oxalate as its primary energy source. The rationale for its use in hyperoxaluria is to increase the degradation of dietary oxalate in the gastrointestinal tract, thereby reducing its absorption and subsequent urinary excretion. Clinical trials investigating the efficacy of O. formigenes supplementation have yielded mixed results, with some studies failing to show a significant reduction in urinary or plasma oxalate levels. One proposed mechanism of action, beyond direct oxalate degradation, is the stimulation of colonic oxalate secretion.[15][16]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sheba.co.il [sheba.co.il]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Variability in urinary oxalate measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Is stiripentol truly effective for treating primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stiripentol fails to lower plasma oxalate in a dialysis-dependent PH1 patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Oxalobacter formigenes–Derived Bioactive Factors Stimulate Oxalate Transport by Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vamagloxistat Sodium (Setanaxib) Against Existing Kidney Stone Therapies: A Comparative Guide for Researchers
A new frontier in nephrolithiasis treatment may be on the horizon with Vamagloxistat sodium, now identified by its proper name, Setanaxib (GKT831). This investigational drug, a dual inhibitor of NADPH oxidase 1 and 4 (NOX1/NOX4), presents a novel mechanism of action that targets the fundamental pathophysiology of kidney stone formation: oxidative stress. This guide provides a comprehensive comparison of Setanaxib against current and emerging therapies for kidney stone disease, offering researchers, scientists, and drug development professionals a data-driven overview of the therapeutic landscape.
Executive Summary
Kidney stone disease is a prevalent and recurrent condition with a significant healthcare burden. Current therapeutic strategies primarily focus on modifying urinary chemistry to reduce supersaturation of stone-forming salts and on symptomatic relief. However, these approaches do not address the underlying cellular injury and inflammation that contribute to crystal nucleation and aggregation. Setanaxib, by inhibiting NOX1 and NOX4, directly targets the production of reactive oxygen species (ROS), a key driver of renal tubular damage and a critical factor in the pathogenesis of nephrolithiasis.[1][2][3][4][5] Preclinical evidence suggests that this mechanism could offer a more direct, upstream intervention in the stone-forming cascade compared to existing treatments. This guide will dissect the available data, compare mechanisms of action, and present the experimental basis for evaluating Setanaxib in the context of established and emerging therapies.
Comparative Analysis of Therapeutic Mechanisms
The management of kidney stone disease encompasses a range of pharmacological interventions, each with a distinct mechanism of action. The following table provides a comparative summary of Setanaxib against these existing therapies.
| Therapeutic Agent | Mechanism of Action | Primary Therapeutic Target | Key Experimental Evidence | Reported/Potential Side Effects |
| Setanaxib (GKT831) | Dual inhibitor of NADPH oxidase 1 and 4 (NOX1/NOX4), reducing reactive oxygen species (ROS) production and subsequent oxidative stress and inflammation.[6][7] | Renal tubular epithelial cell injury and inflammation. | Preclinical studies show NOX4 inhibition attenuates hypercalciuria-induced renal oxidative damage and crystal deposition.[8] Inhibition of NADPH oxidase reduces renal injury and crystal deposition in animal models.[9][10] | Generally well-tolerated in clinical trials for other indications (e.g., diabetic kidney disease, liver fibrosis).[11] Further investigation is needed for specific effects in the context of nephrolithiasis. |
| Potassium Citrate (B86180) | Increases urinary citrate levels, which chelates calcium and inhibits calcium oxalate (B1200264) crystal agglomeration and growth. Alkalinizes urine. | Urinary supersaturation of calcium salts. | Clinical trials demonstrate a reduction in stone formation rates. | Gastrointestinal intolerance, hyperkalemia (in patients with renal insufficiency). |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Increase renal calcium reabsorption, leading to decreased urinary calcium excretion (hypocalciuria). | Hypercalciuria. | Multiple clinical trials have shown efficacy in reducing the recurrence of calcium-containing stones. | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia. |
| Allopurinol | Inhibits xanthine (B1682287) oxidase, reducing the production of uric acid. | Hyperuricosuria and uric acid stone formation. | Effective in preventing recurrent uric acid and calcium oxalate stones in patients with hyperuricosuria. | Skin rash, hypersensitivity reactions, gastrointestinal upset. |
| Alpha-blockers (e.g., Tamsulosin) | Relax smooth muscle in the ureter, facilitating the passage of stones (Medical Expulsive Therapy). | Ureteral obstruction and stone passage. | Numerous clinical trials have demonstrated increased stone expulsion rates and reduced time to passage. | Dizziness, headache, retrograde ejaculation. |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis, which in turn decreases ureteral edema and peristalsis, and provides analgesia. | Pain and inflammation associated with ureteral obstruction. | Effective for pain relief in renal colic. | Gastrointestinal bleeding, renal dysfunction. |
| SGLT2 Inhibitors | Increase urinary glucose excretion, leading to osmotic diuresis and potential alterations in urinary composition that are protective against stone formation.[12][13] | Urinary supersaturation and potentially renal cellular metabolism. | Cohort studies and animal models suggest a reduced risk of nephrolithiasis.[12][13] | Genital yeast infections, urinary tract infections, euglycemic ketoacidosis (rare). |
| Statins (e.g., Atorvastatin) | Inhibit HMG-CoA reductase; also possess pleiotropic anti-inflammatory and antioxidant effects that may reduce renal crystal deposition. | Renal inflammation and oxidative stress. | Animal studies have shown a reduction in calcium oxalate crystal deposition. | Myopathy, liver dysfunction. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of NOX4-Mediated Renal Injury in Nephrolithiasis
Caption: NOX4 signaling cascade in kidney stone formation and the inhibitory action of Setanaxib.
Experimental Workflow for Evaluating Anti-Nephrolithiasis Agents
Caption: A typical preclinical experimental workflow for assessing the efficacy of new kidney stone therapies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for key experiments cited in the evaluation of anti-nephrolithiasis agents, based on methodologies described in the literature.
Animal Model of Calcium Oxalate Nephrolithiasis
-
Objective: To induce calcium oxalate crystal deposition in the kidneys of a rodent model to mimic human kidney stone formation.
-
Model: Male Sprague-Dawley rats are commonly used.
-
Induction: Hyperoxaluria is induced by administering 0.75% (v/v) ethylene glycol in drinking water for a period of 4 to 8 weeks. Ethylene glycol is a precursor to oxalate.
-
Treatment Administration: Concurrently with ethylene glycol administration, treatment groups receive the investigational drug (e.g., Setanaxib) or a positive control (e.g., potassium citrate) via oral gavage daily. A vehicle control group receives the gavage vehicle only.
-
Monitoring: Body weight and water intake are monitored regularly. 24-hour urine samples are collected at baseline and at specified intervals using metabolic cages.
Urine Biochemistry Analysis
-
Objective: To quantify key urinary parameters that influence stone formation.
-
Sample Collection: 24-hour urine samples are collected and the total volume is recorded. A preservative (e.g., thymol) is often added to prevent bacterial growth.
-
Parameters Measured:
-
Calcium, Oxalate, Citrate, Magnesium, Phosphate, Uric Acid: Measured using commercially available colorimetric assay kits and a spectrophotometer.
-
pH: Measured using a calibrated pH meter.
-
Creatinine: Measured to normalize the excretion of other solutes.
-
-
Supersaturation Calculation: Urinary supersaturation of calcium oxalate, calcium phosphate, and uric acid is calculated using computer programs such as EQUIL2.
Histopathological Analysis of Kidney Tissue
-
Objective: To visualize and quantify crystal deposition and renal tissue damage.
-
Tissue Preparation: At the end of the experimental period, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess general renal morphology, including signs of tubular injury (dilation, cast formation, cellular damage).
-
Pizzolato Staining: A specific stain for calcium oxalate crystals, which appear as black deposits. Crystal deposition can be quantified using image analysis software to determine the percentage of the cortical and medullary area occupied by crystals.
-
-
Immunohistochemistry/Western Blotting: To quantify the expression of specific proteins, such as NOX4, inflammatory markers (e.g., MCP-1), and indicators of renal injury (e.g., KIM-1).
Future Directions and Conclusion
The emergence of Setanaxib as a potential therapeutic for nephrolithiasis underscores a paradigm shift from managing urinary chemistry to targeting the underlying cellular pathology of the disease. The strong preclinical rationale for inhibiting NOX1/NOX4 to mitigate oxidative stress-induced renal injury provides a compelling basis for further investigation.[8][9]
Future research should focus on head-to-head preclinical studies comparing Setanaxib with existing therapies in well-established animal models of nephrolithiasis. Key endpoints should include not only the reduction in crystal deposition but also the amelioration of renal inflammation and fibrosis. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Setanaxib in human patients with recurrent kidney stone disease.
References
- 1. Is oxidative stress, a link between nephrolithiasis and obesity, hypertension, diabetes, chronic kidney disease, metabolic syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic changes in kidney stone disease [frontiersin.org]
- 3. Kidney stones and oxidative stress. Types of papillary renal calculi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The significance of reactive oxygen species in the formation of calcium oxalate stones and the protective effects of antioxidants on the kidneys [frontiersin.org]
- 5. Association between oxidative balance score and kidney stone in United States adults: analysis from NHANES 2007-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Setanaxib - Wikipedia [en.wikipedia.org]
- 8. Role of Nox4 in High Calcium-Induced Renal Oxidative Stress Damage and Crystal Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proposal for pathogenesis-based treatment options to reduce calcium oxalate stone recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genkyotex’s setanaxib shows favourable safety profile in Phase I trial [clinicaltrialsarena.com]
- 12. jwatch.org [jwatch.org]
- 13. Sodium glucose co-transporter 2 inhibitor prevents nephrolithiasis in non-diabetes by restoring impaired autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Vamagloxistat Sodium Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vamagloxistat sodium, an investigational glycolate (B3277807) oxidase inhibitor, with current and emerging therapies for the treatment of primary hyperoxaluria (PH) and recurrent kidney stones. Due to the limited publicly available research findings on this compound, this comparison focuses on its proposed mechanism of action in relation to established and other investigational treatments for which experimental data is available.
Data Presentation: Comparison of Therapeutic Agents for Primary Hyperoxaluria
The following tables summarize the mechanisms of action and available clinical trial data for key therapeutic agents used in the management of primary hyperoxaluria.
Table 1: Mechanism of Action of Therapies for Primary Hyperoxaluria
| Drug | Target | Mechanism of Action |
| This compound | Glycolate Oxidase (GO) | Inhibition of GO, which catalyzes the conversion of glycolate to glyoxylate (B1226380), a precursor of oxalate (B1200264). This is intended to reduce the overall production of oxalate. |
| Lumasiran | Hydroxyacid oxidase 1 (HAO1) mRNA | An RNA interference (RNAi) therapeutic that targets and degrades the mRNA of the HAO1 gene, which encodes for the GO enzyme. This silencing of gene expression prevents the synthesis of GO, thereby reducing oxalate production.[1][2][3][4][5] |
| Nedosiran | Lactate dehydrogenase A (LDHA) mRNA | An RNAi therapeutic that targets and degrades the mRNA of the LDHA gene. LDHA is the enzyme responsible for the final conversion of glyoxylate to oxalate. By inhibiting its production, Nedosiran directly blocks the terminal step of oxalate synthesis. |
| Stiripentol | Lactate Dehydrogenase (LDH) | An anticonvulsant that also inhibits the activity of the LDH enzyme, thereby reducing the conversion of glyoxylate to oxalate. |
| Pyridoxine (Vitamin B6) | Alanine-Glyoxylate Aminotransferase (AGT) | Acts as a cofactor for the AGT enzyme, which is deficient in Primary Hyperoxaluria Type 1 (PH1). For certain AGT mutations, Vitamin B6 can enhance residual enzyme activity, promoting the conversion of glyoxylate to glycine (B1666218) instead of oxalate. |
Table 2: Summary of Key Clinical Trial Data for Primary Hyperoxaluria Therapies
| Drug | Trial Phase | Key Efficacy Findings | Key Safety Findings |
| This compound | Preclinical/Early Clinical | No publicly available quantitative data. | No publicly available quantitative data. |
| Lumasiran (ILLUMINATE-A) | Phase 3 | 65.4% mean reduction in 24-hour urinary oxalate excretion from baseline compared to placebo. 84% of patients achieved urinary oxalate levels ≤1.5 times the upper limit of normal. | Generally well-tolerated. The most common adverse events were mild and transient injection-site reactions. |
| Nedosiran (PHYOX2) | Phase 2 | Statistically significant reduction in 24-hour urinary oxalate excretion from baseline compared to placebo. A significantly higher proportion of patients on Nedosiran maintained normal or near-normal urinary oxalate levels. | Good safety profile reported, with the most common adverse events being injection-site reactions. |
| Stiripentol | Investigational Use / Clinical Trial (NCT03819647) | Case reports have shown a reduction in urinary oxalate excretion. Clinical trial results are pending. | Generally well-tolerated in reported cases. |
| Pyridoxine (Vitamin B6) | Established Practice | Prospective trial showed a mean relative reduction in urinary oxalate excretion of 25.5%. Responsiveness is genotype-dependent, with approximately 20-30% of PH1 patients showing a significant response. | Generally safe, though high doses can be associated with neurotoxicity. |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the independent verification of research findings. Below are summaries of the protocols for the pivotal trials of Lumasiran and Nedosiran.
Lumasiran: ILLUMINATE-A Trial Protocol (NCT03681184)
The ILLUMINATE-A study was a randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of Lumasiran in patients with Primary Hyperoxaluria Type 1 (PH1).
-
Patient Population: Patients aged 6 years and older with a diagnosis of PH1 and an estimated glomerular filtration rate (eGFR) of ≥ 30 mL/min/1.73m².
-
Intervention: Patients were randomized in a 2:1 ratio to receive either subcutaneous injections of Lumasiran or a placebo.
-
Dosage: Lumasiran was administered based on body weight.
-
Primary Endpoint: The primary efficacy endpoint was the percent change in 24-hour urinary oxalate excretion from baseline to month 6.
-
Key Secondary Endpoints: Included the proportion of patients achieving a 24-hour urinary oxalate level of ≤1.5 times the upper limit of normal at month 6, and changes in plasma oxalate levels.
-
Duration: The primary analysis was conducted after 6 months of treatment.
Nedosiran: PHYOX2 Trial Protocol (NCT03847909)
The PHYOX2 study was a randomized, double-blind, placebo-controlled Phase 2 trial to assess the efficacy and safety of Nedosiran in patients with PH1 or PH2.
-
Patient Population: Included children and adults with a diagnosis of PH1 or PH2.
-
Intervention: Patients were randomized to receive either monthly subcutaneous injections of Nedosiran or a placebo.
-
Primary Endpoint: The primary endpoint was the percent change from baseline in 24-hour urinary oxalate excretion, assessed as the area under the curve (AUC) from day 90 to day 180.
-
Key Secondary Endpoints: Included the proportion of patients who achieved and maintained a normal or near-normal 24-hour urinary oxalate level.
-
Safety Assessments: Safety and tolerability were monitored throughout the study.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Targeted pathways of therapies for Primary Hyperoxaluria.
Caption: Workflow of the ILLUMINATE-A clinical trial for Lumasiran.
Caption: Workflow of the PHYOX2 clinical trial for Nedosiran.
References
- 1. What is the mechanism of Lumasiran sodium? [synapse.patsnap.com]
- 2. Lumasiran for primary hyperoxaluria type 1: What we have learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New therapeutics for primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action | OXLUMO® (lumasiran) [oxlumohcp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
